1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine 1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17744367
InChI: InChI=1S/C13H20N2/c1-11-3-5-12(6-4-11)9-14-13-7-8-15(2)10-13/h3-6,13-14H,7-10H2,1-2H3
SMILES:
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine

CAS No.:

Cat. No.: VC17744367

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine -

Specification

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name 1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
Standard InChI InChI=1S/C13H20N2/c1-11-3-5-12(6-4-11)9-14-13-7-8-15(2)10-13/h3-6,13-14H,7-10H2,1-2H3
Standard InChI Key ICXUSBGNANYAER-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CNC2CCN(C2)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine reflects its pyrrolidine backbone, where the nitrogen atom at position 1 is bonded to a methyl group, and the nitrogen at position 3 is substituted with a 4-methylbenzyl moiety . Its molecular formula C13H20N2\text{C}_{13}\text{H}_{20}\text{N}_2 distinguishes it from structurally similar compounds such as (3S)-N-methyl-1-(4-methylphenyl)pyrrolidin-3-amine (C12H18N2\text{C}_{12}\text{H}_{18}\text{N}_2) , highlighting the importance of precise stereochemical and substituent identification.

Structural Representation

The compound’s SMILES notation (CN1CCC[C@H]1NC(C2=CC=C(C=C2)C)C) and InChIKey (UUFVTWNUFANLCR-NSHDSACASA-N) provide unambiguous representations of its connectivity and stereochemistry. The pyrrolidine ring adopts a puckered conformation, with the 4-methylbenzyl group introducing steric hindrance that influences reactivity .

Table 1: Key Identifiers of 1-Methyl-N-[(4-Methylphenyl)Methyl]Pyrrolidin-3-Amine

PropertyValueSource
Molecular FormulaC13H20N2\text{C}_{13}\text{H}_{20}\text{N}_2
Molecular Weight204.31 g/mol
CAS Registry Number1250891-31-6
XLogP3 (Partition Coefficient)2.2

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves a multi-step process:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives to form the pyrrolidine core.

  • Alkylation: Introduction of the 4-methylbenzyl group via nucleophilic substitution using 4-methylbenzyl chloride .

  • Methylation: Quaternization of the tertiary amine with methyl iodide under basic conditions .

Scale-Up and Purification

Large-scale production employs batch reactors operated at 50–80°C with catalysts like palladium on carbon to enhance yield . Purification via column chromatography or recrystallization from ethanol ensures a purity ≥97% , as mandated for pharmaceutical intermediates.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s calculated partition coefficient (XLogP3 = 2.2) suggests moderate lipophilicity, favoring membrane permeability. Its hydrogen bond donor/acceptor counts (1 and 2, respectively) further influence solubility in polar solvents like water (≈15 mg/mL at 25°C) .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count2
Topological Polar Surface Area24.5 Ų

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The tertiary amine undergoes quaternization with alkyl halides, forming ammonium salts relevant to ionic liquid synthesis . For example, reaction with methyl bromide yields a cationic surfactant precursor :

C13H20N2+CH3BrC14H23N2Br\text{C}_{13}\text{H}_{20}\text{N}_2 + \text{CH}_3\text{Br} \rightarrow \text{C}_{14}\text{H}_{23}\text{N}_2\text{Br}^-

Oxidation and Degradation

Exposure to strong oxidizers like potassium permanganate cleaves the pyrrolidine ring, generating succinimide derivatives. Stability studies indicate decomposition above 200°C, necessitating inert storage conditions .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antipsychotic agents, notably in the synthesis of risperidone analogs . Its chiral center enables enantioselective catalysis in asymmetric syntheses .

Material Science

Functionalization with acrylate groups yields photopolymerizable monomers for dental resins, leveraging its amine-mediated crosslinking.

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